molecular formula C13H17N5O4 B2561577 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034579-24-1

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2561577
CAS No.: 2034579-24-1
M. Wt: 307.31
InChI Key: GXXICUWVNUVUOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MPPI includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving MPPI are not detailed in the retrieved sources, compounds with a pyrrolidine ring have been shown to exhibit bioactivity against certain kinases .

Scientific Research Applications

Alpha v Beta 3 Antagonists in Osteoporosis

Researchers Hutchinson et al. (2003) investigated compounds as potent antagonists of the alpha(v)beta(3) receptor, specifically for the prevention and treatment of osteoporosis. They developed a series of compounds with excellent in vitro profiles and significant unbound fractions in human plasma, showing efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. They explored compounds for their antisecretory and cytoprotective properties in models of gastric ulcers (Starrett et al., 1989).

Antibacterial Activity Against Gram-negative Organisms

Genin et al. (2000) prepared a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents. These compounds demonstrated good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Synthesis of Antibacterial Pyrazolopyrimidine Derivatives

Rahmouni et al. (2014) explored the synthesis of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity. The synthesized compounds showed significant results (Rahmouni et al., 2014).

Anti-Alzheimer's Agents

Gupta et al. (2020) synthesized and evaluated a series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management (Gupta et al., 2020).

Hypoglycemic Activity

Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones as analogues of the hypoglycemic compound rosiglitazone. The series was evaluated for its effect on insulin-induced adipocyte differentiation and hypoglycemic activity (Oguchi et al., 2000).

Synthesis of Low-Cost Emitters

Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds showed potential as low-cost emitters with large Stokes' shifts and were characterized for their optical properties (Volpi et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives to test for antiarrhythmic and antihypertensive activity. They also examined their adrenolytic properties, finding several compounds with strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-21-10-11(15-4-3-14-10)22-9-2-6-17(8-9)13(20)18-7-5-16-12(18)19/h3-4,9H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXICUWVNUVUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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